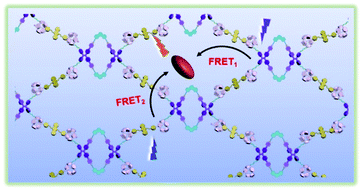A supramolecular dual-donor artificial light-harvesting system with efficient visible light-harvesting capacity†
Organic Chemistry Frontiers Pub Date: 2021-07-27 DOI: 10.1039/D1QO00771H
Abstract
The design and fabrication of highly efficient artificial light-harvesting systems (LHSs) are of great importance in supramolecular chemistry and materials science. Benefitting from the convenient construction process of supramolecular self-assembly, herein, a dual-donor artificial LHS was efficiently constructed through hierarchical self-assembly approaches involving metal–ligand coordination interactions, host–guest interactions and hydrophobic interactions. Notably, compared to the model single-donor artificial LHS with only one donor chromophore, the prepared dual-donor artificial LHS exhibited higher energy transfer efficiency and antenna effects. This research provides an efficient strategy for the construction of artificial LHSs with high energy transfer efficiency and antenna effects.


Recommended Literature
- [1] Acrylamide risk in food products: The shortbread case study
- [2] Single-crystalline Bi2Fe4O9 synthesized by low-temperature co-precipitation: performance as photo- and Fenton catalysts†
- [3] Inside front cover
- [4] Inside front cover
- [5] Cold condensation of dust in the ISM
- [6] Strategically integrating quantum dots into organic and perovskite solar cells
- [7] Photocatalytic reduction of CO2 and protons using water as an electron donor over potassium tantalate nanoflakes†
- [8] Biomass-derived three-dimensional carbon framework for a flexible fibrous supercapacitor and its application as a wearable smart textile†
- [9] Photoinduced diradical formation and decay in uncomplexed and metal-bound benzotriazine systems: mechanistic implications to chemically and biologically relevant photochemistry
- [10] Correction: Lipid composition modulates the intestine digestion rate and serum lipid status of different edible oils: a combination of in vitro and in vivo studies

Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 156779-05-4
-
CAS no.: 169555-93-5
-
CAS no.: 118476-89-4









